molecular formula C38H72N2O11 B12352306 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)

1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)

Cat. No.: B12352306
M. Wt: 733.0 g/mol
InChI Key: JBYIGHZCRVMHAK-DQFXCBHJSA-N
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Description

1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)- (9CI) is a complex organic compound. . This compound is a derivative of azithromycin, a widely used antibiotic. The structure of this compound includes multiple hydroxyl groups, methyl groups, and sugar moieties, making it a significant molecule in pharmaceutical research.

Chemical Reactions Analysis

1-Oxa-6-azacyclopentadecan-15-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Oxa-6-azacyclopentadecan-15-one has several scientific research applications:

Comparison with Similar Compounds

1-Oxa-6-azacyclopentadecan-15-one is unique due to its specific structure and functional groups. Similar compounds include other azithromycin impurities and derivatives, such as:

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C38H72N2O11

Molecular Weight

733.0 g/mol

IUPAC Name

(2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32+,33+,34-,36+,37-,38-/m1/s1

InChI Key

JBYIGHZCRVMHAK-DQFXCBHJSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C

Origin of Product

United States

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